Bistrifluoromethylarsine

Description

Historical Context of Perfluoroalkyl Organoarsenic Compound Research

The field of organofluorine chemistry, which provides the foundation for understanding compounds like bistrifluoromethylarsine, has its roots in the early-to-mid 20th century. nih.gov The development of industrial processes such as electrochemical fluorination (ECF) and fluorotelomerization after the 1950s enabled the synthesis of a wide array of per- and polyfluoroalkyl substances (PFAS). itrcweb.orgmidwestadvocates.org These early advancements were largely driven by the unique properties imparted by the carbon-fluorine bond, the strongest single bond in organic chemistry. nih.gov

Research into perfluoroalkyl derivatives of arsenic, a pnictogen element, followed this broader trend. Early investigations in the mid-20th century explored the synthesis and reactivity of related compounds. For instance, studies on the pyrolysis of tristrifluoromethylarsine, (CF₃)₃As, were conducted in the 1950s. google.com By the 1960s, the reactivity of these compounds was being systematically explored, with research detailing reactions of tristrifluoromethylarsine with substances like arsenic trichloride. cdnsciencepub.com The synthesis of this compound itself was improved upon during this period, often starting from precursors like iodo- or chlorothis compound. google.comcdnsciencepub.com This foundational work established the basic chemistry of perfluoroalkyl arsenicals and set the stage for their use in more complex synthetic applications.

Significance of Fluorinated Pnictogen Compounds in Contemporary Chemistry

Pnictogens—the elements in Group 15 of the periodic table, including arsenic—possess diverse chemical characteristics. rsc.org When bonded to highly electronegative atoms or groups, such as fluorine, their electronic properties are significantly altered. mdpi.com The presence of fluorine atoms leads to the formation of strong, highly polarized bonds, which in turn can make the pnictogen atom an electrophilic (electron-poor) site. mdpi.com

This induced electrophilicity is the basis for a type of non-covalent interaction known as "pnictogen bonding," where the pnictogen atom acts as a Lewis acid, attracting electron-rich species. mdpi.comacs.org This bonding is of significant interest in crystal engineering, supramolecular chemistry, and the design of functional materials. mdpi.com The unique reactivity and structural features of fluorinated pnictogen compounds make them important targets in modern chemistry, with potential applications ranging from catalysis to the development of advanced materials, including layered pnictogen structures like arsenene. rsc.orgmdpi.com

Scope and Research Focus on this compound within Modern Inorganic and Organometallic Chemistry

Within the broader field of fluorinated pnictogen compounds, this compound serves as a key research chemical, primarily valued as a versatile precursor for synthesizing other complex molecules. ontosight.ai Its high reactivity is attributed to the electron-withdrawing trifluoromethyl groups and the reactive As-H bond. ontosight.ai

The research focus on this compound is centered on its utility as a building block in inorganic and organometallic synthesis. Studies have demonstrated its role in a variety of reactions:

It reacts with bis(trifluoromethyl)nitroxide to yield [Bis(trifluoromethyl)nitroxy]bis(trifluoromethyl)arsine. capes.gov.br

It is used to form direct phosphorus-arsenic bonds through reactions with compounds like tetrakistrifluoromethyldiphosphine. rsc.org

It serves as a starting material for the preparation of trifluoromethyl arsaalkenes (compounds with As=C double bonds) via reactions with secondary amines. acs.org

It reacts with trifluoronitrosomethane (B1596166) to afford novel organoarsenic compounds. researchgate.netresearchgate.net

Beyond its role in fundamental synthesis, this compound has been identified as a potential source for arsenic in Metal-Organic Chemical Vapour Deposition (MOCVD), a technique used to grow thin films for semiconductor materials like Gallium Arsenide (GaAs). google.com The use of fluorinated precursors in such applications is an area of ongoing interest in materials science. google.comprinceton.edu

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

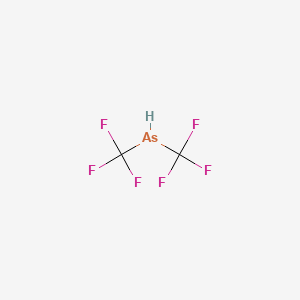

| Molecular Formula | C₂HAsF₆ chemister.ruchemsrc.com |

| Molecular Weight | 213.941 g/mol chemsrc.com |

| Exact Mass | 213.920 u chemsrc.com |

| Boiling Point | 19 °C google.com |

Table 2: Selected Research Reactions Involving this compound

| Reactant(s) | Product(s) | Research Area | Reference(s) |

| This compound + Bis(trifluoromethyl)nitroxide | [Bis(trifluoromethyl)nitroxy]bis(trifluoromethyl)arsine | Synthesis of nitroxy derivatives | capes.gov.br |

| This compound + Tetrakistrifluoromethyldiphosphine | (CF₃)₂P·As(CF₃)₂ | Formation of P-As bonds | rsc.org |

| This compound + Secondary Amines (e.g., Me₂NH) | Trifluoromethyl arsaalkenes (e.g., F₃CAs:C(NMe₂)₂) | Arsaalkene synthesis | acs.org |

| This compound + Trifluoronitrosomethane | (CF₃)₂AsON(H)CF₃ | Synthesis of novel organoarsenic compounds | researchgate.netresearchgate.net |

Properties

CAS No. |

371-74-4 |

|---|---|

Molecular Formula |

C2HAsF6 |

Molecular Weight |

213.94 g/mol |

IUPAC Name |

bis(trifluoromethyl)arsane |

InChI |

InChI=1S/C2HAsF6/c4-1(5,6)3-2(7,8)9/h3H |

InChI Key |

STJQTINJVVRXSU-UHFFFAOYSA-N |

Canonical SMILES |

C(F)(F)(F)[AsH]C(F)(F)F |

Origin of Product |

United States |

Methodological Advancements in the Synthesis of Bistrifluoromethylarsine

Established Synthetic Routes and Reaction Pathways

Established synthetic routes to bistrifluoromethylarsine primarily involve the reduction of halobistrifluoromethylarsines and the cleavage of diarsine compounds. These pathways have been refined to improve yield and purity.

The reduction of arsenic-halogen bonds in bistrifluoromethyl-substituted haloarsines is a fundamental approach to the synthesis of this compound. These methods typically employ metal/acid systems or hydrogen halides in the presence of a reducing agent.

One established method for the preparation of this compound involves the reduction of bis(trifluoromethyl)iodoarsine ((CF₃)₂AsI). This reaction is effectively carried out using a metal and an acid as the reducing system. A common approach utilizes mercury and hydrogen iodide. The reaction proceeds as follows:

(CF₃)₂AsI + HI + Hg → (CF₃)₂AsH + Hg₂I₂

In this system, mercury acts as the reducing agent, and hydrogen iodide serves as the proton source. This method has proven to be an effective route for the synthesis of the target arsine.

An alternative and high-yield synthesis of this compound involves the reduction of bis(trifluoromethyl)chloroarsine ((CF₃)₂AsCl). This process is facilitated by the use of a hydrogen halide in the presence of a metal, with mercury being a notable example. cdnsciencepub.com The reaction can be represented as:

(CF₃)₂AsCl + HI + Hg → (CF₃)₂AsH + Hg₂ClI

Shaking the chloroarsine with dry hydrogen chloride and mercury has been demonstrated to produce this compound. cdnsciencepub.com This method highlights the utility of mercury as a reducing agent in the presence of a hydrogen halide for the efficient conversion of the chloroarsine precursor.

Table 1: Comparative Data on Halothis compound Reduction

| Precursor | Reducing System | Yield (%) | Reference |

| Bis(trifluoromethyl)chloroarsine | Hydrogen Chloride / Mercury | 86 | cdnsciencepub.com |

Another significant synthetic strategy involves the cleavage of the arsenic-arsenic bond in diarsine compounds. This approach provides a direct route to this compound from a dimeric precursor.

The reductive cleavage of the As-As bond in tetrakis(trifluoromethyl)diarsine ((CF₃)₂As-As(CF₃)₂) is a key method for producing this compound. This reaction can be effectively achieved by treating the diarsine with a suitable reducing agent. A notable example is the reaction with hydrogen chloride in the presence of mercury, which results in a high yield of the desired product. cdnsciencepub.com

(CF₃)₂As-As(CF₃)₂ + 2HCl + 2Hg → 2(CF₃)₂AsH + Hg₂Cl₂

This process demonstrates an efficient cleavage of the diarsine linkage and subsequent formation of the arsine.

Cleavage Reactions of Arsinyl-Arsinyl Bonds

Precursor Chemistry and Intermediate Generation in this compound Synthesis

The successful synthesis of this compound is intrinsically linked to the availability and reactivity of its precursors. The primary precursors, halobistrifluoromethylarsines and tetrakis(trifluoromethyl)diarsine, are themselves synthesized through specific reaction pathways.

Bis(trifluoromethyl)chloroarsine is a key precursor that can be prepared by reacting cacodyl (B8556844) chloride with trifluoroiodomethane. Another important precursor, tetrakis(trifluoromethyl)diarsine, can be quantitatively produced by the reduction of chlorothis compound with mercury. cdnsciencepub.com

The synthesis of this compound from the chloroarsine precursor is thought to proceed through a two-step mechanism. The first step involves the reaction of chlorothis compound with mercury to form the diarsine intermediate, tetrakis(trifluoromethyl)diarsine. cdnsciencepub.com In the subsequent step, this diarsine intermediate reacts with hydrogen chloride and mercury to yield the final product, this compound. cdnsciencepub.com This proposed mechanism highlights the role of the diarsine as a crucial intermediate in this synthetic pathway.

Role of Halobistrifluoromethylarsines as Reactive Intermediates

Halobistrifluoromethylarsines, with the general formula (CF₃)₂AsX where X represents a halogen (Cl, Br, I), are pivotal reactive intermediates in the synthesis of this compound. These compounds provide a versatile entry point to forming the desired As-H bond. The reactivity of the arsenic-halogen bond is the cornerstone of their utility.

Chlorothis compound, (CF₃)₂AsCl, has been demonstrated to be a particularly effective precursor. It can be quantitatively reduced by mercury to yield tetrakis(trifluoromethyl)diarsine. This reaction proceeds smoothly and is a critical step in a multi-stage synthesis of this compound. The high yield of this reaction underscores the role of the chloro- derivative as a clean and efficient intermediate.

While specific literature detailing the reactions of bromo- and iodobistrifluoromethylarsines in the context of this compound synthesis is less common, their reactivity can be inferred from the established behavior of the chloro- derivative and general trends in halogen chemistry. It is expected that the arsenic-iodine and arsenic-bromine bonds would also be susceptible to reduction by mercury, potentially with different reaction kinetics. The comparative reactivity of these haloarsines is a subject for further investigation to optimize synthetic routes.

The following table summarizes the key halothis compound intermediates and their established or inferred roles in the synthesis of this compound.

| Intermediate Compound | Formula | Role in Synthesis |

| Chlorothis compound | (CF₃)₂AsCl | Precursor to tetrakis(trifluoromethyl)diarsine via reduction with mercury. |

| Bromothis compound | (CF₃)₂AsBr | Presumed precursor to the diarsine, analogous to the chloro- derivative. |

| Iodothis compound | (CF₃)₂AsI | Presumed precursor to the diarsine, likely with higher reactivity than the chloro- and bromo- derivatives. |

Synthesis and Reactivity of Tetrakis(trifluoromethyl)diarsine

Tetrakis(trifluoromethyl)diarsine, (CF₃)₂As-As(CF₃)₂, is a crucial intermediate that can be readily converted to this compound. Its synthesis is most effectively achieved through the reduction of chlorothis compound with mercury, a reaction that proceeds in high yield.

The key reactive feature of tetrakis(trifluoromethyl)diarsine is the arsenic-arsenic bond. This bond can be cleaved under specific conditions to generate the desired arsine. A high-yield method for the preparation of this compound involves shaking a mixture of tetrakis(trifluoromethyl)diarsine, excess hydrogen chloride, and mercury. In this reaction, the diarsine is effectively cleaved and subsequently hydrogenated to afford the final product. This process highlights a reliable and efficient pathway to pure this compound.

The reaction can be summarized as follows:

(CF₃)₂As-As(CF₃)₂ + 2HCl + 2Hg → 2(CF₃)₂AsH + Hg₂Cl₂

This reaction demonstrates the utility of the diarsine as a stable, isolable intermediate that can be cleanly converted to the target hydride.

Analogous Synthetic Strategies for Related Perfluoroalkyl Pnictogen Hydrides

The synthetic strategies employed for this compound find parallels in the synthesis of other perfluoroalkyl pnictogen hydrides, particularly those of phosphorus and antimony. While the specific reagents and reaction conditions may vary, the underlying principles of forming the pnictogen-hydrogen bond from suitable precursors are often analogous.

For instance, the synthesis of bistrifluoromethylphosphine, (CF₃)₂PH, has been approached through various methods, including those that involve the reduction of a phosphorus-halogen bond in a trifluoromethyl-substituted phosphine (B1218219). Although a direct analogy involving a tetrakis(trifluoromethyl)diphosphane intermediate is not the most common route, the use of halo- precursors is a shared strategy.

Similarly, in the realm of antimony chemistry, the synthesis of bistrifluoromethylstibine, (CF₃)₂SbH, presents its own set of challenges due to the differing reactivity of antimony compounds. However, the conceptual framework of reducing a functionalized bistrifluoromethylstibine species to the corresponding hydride is a recurring theme in the pursuit of these compounds.

The table below provides a comparative overview of the synthetic approaches for related perfluoroalkyl pnictogen hydrides, highlighting the analogous nature of the strategies.

| Pnictogen Hydride | Formula | Analogous Synthetic Strategy | Key Precursor Type |

| Bistrifluoromethylphosphine | (CF₃)₂PH | Reduction of a phosphorus-halogen bond. | Halobistrifluoromethylphosphines |

| This compound | (CF₃)₂AsH | Cleavage and hydrogenation of a diarsine. | Tetrakis(trifluoromethyl)diarsine |

| Bistrifluoromethylstibine | (CF₃)₂SbH | Reduction of a functionalized antimony species. | Halobistrifluoromethylstibines |

This comparative analysis of synthetic strategies underscores a common theme in the chemistry of perfluoroalkyl pnictogen hydrides: the utilization of halogenated or dimeric precursors as key intermediates en route to the desired hydride.

Reactivity Profiles and Elucidation of Reaction Mechanisms of Bistrifluoromethylarsine

Reactions with Reactive Nitrogen-Containing Species

Bistrifluoromethylarsine exhibits significant reactivity towards nitrogen compounds containing nitroso and nitroxyl (B88944) functionalities. These reactions are of particular interest for the formation of new arsenic-nitrogen and arsenic-oxygen bonds and for understanding the potential involvement of free-radical pathways.

The reaction between this compound and trifluoronitrosomethane (B1596166) (CF₃NO) serves as a key example of the addition of an As-H bond across a nitrogen-oxygen double bond. This reaction leads to the formation of a stable adduct with a newly formed N-arsenic bond.

This compound reacts readily with trifluoronitrosomethane to yield N,N-bis(trifluoromethyl)amino-oxymethyl(trifluoromethyl)arsine, (CF₃)₂AsON(H)CF₃. This reaction proceeds via the insertion of the trifluoronitrosomethane molecule into the arsenic-hydrogen bond of the arsine. The resulting product is a hydroxylamine (B1172632) derivative where the arsenic atom is bonded to the oxygen atom.

Reaction Scheme: (CF₃)₂AsH + CF₃NO → (CF₃)₂AsON(H)CF₃

This adduct has been characterized spectroscopically, confirming the proposed structure and the formation of the As-O-N linkage.

While the detailed mechanism for the reaction of this compound with trifluoronitrosomethane has not been definitively established through specific mechanistic probes in the available literature, reactions involving arsines and nitroso compounds often proceed through radical pathways. A plausible mechanism would involve the initial homolytic cleavage of the As-H bond, followed by the addition of the resulting arsenyl radical to the nitrogen atom of trifluoronitrosomethane. The subsequent reaction of the resulting nitroxyl-type radical with a hydrogen atom source would then yield the final product.

Plausible Radical Mechanism:

Initiation: (CF₃)₂AsH → (CF₃)₂As• + H•

Propagation: (CF₃)₂As• + CF₃NO → (CF₃)₂AsON(•)CF₃

Termination/Product Formation: (CF₃)₂AsON(•)CF₃ + H• → (CF₃)₂AsON(H)CF₃

The study of such mechanisms often involves techniques like Electron Spin Resonance (ESR) spectroscopy to detect radical intermediates or the use of radical scavengers to inhibit the reaction, which could provide further evidence for the involvement of free radicals. However, specific studies applying these techniques to the reaction of this compound with trifluoronitrosomethane are not extensively documented.

The interaction of this compound derivatives with the stable bis(trifluoromethyl)nitroxyl radical, (CF₃)₂NO•, provides further insight into the reactivity of the As-O bond. The reaction of the adduct (CF₃)₂AsON(H)CF₃ with (CF₃)₂NO• leads to a complex mixture of products.

The observed products from this reaction include (CF₃)₂AsON(CF₃)₂, bis(trifluoromethyl)hydroxylamine ((CF₃)₂NOH), bis(trifluoromethyl)amine ((CF₃)₂NH), trifluoronitromethane (B15350788) (CF₃NO₂), and trifluoronitrosomethane (CF₃NO), along with a non-volatile white solid. The formation of these products suggests a reaction pathway involving the abstraction of the hydrogen atom from the hydroxylamine moiety of the adduct by the nitroxyl radical, followed by subsequent decomposition and rearrangement reactions.

Table 1: Products from the Reaction of (CF₃)₂AsON(H)CF₃ with (CF₃)₂NO•

| Product Formula | Compound Name |

| (CF₃)₂AsON(CF₃)₂ | Bis(trifluoromethyl)aminoxy-bis(trifluoromethyl)arsine |

| (CF₃)₂NOH | Bis(trifluoromethyl)hydroxylamine |

| (CF₃)₂NH | Bis(trifluoromethyl)amine |

| CF₃NO₂ | Trifluoronitromethane |

| CF₃NO | Trifluoronitrosomethane |

This interactive table summarizes the products identified from the reaction between N,N-bis(trifluoromethyl)amino-oxymethyl(trifluoromethyl)arsine and the bis(trifluoromethyl)nitroxyl radical.

Interactions with Trifluoronitrosomethane and Derivatives

Cleavage Reactions and Bond Transformations

The derivatives of this compound containing arsenic-oxygen bonds are susceptible to cleavage under certain conditions, highlighting the lability of these bonds and allowing for further functionalization.

The As-O bond in the adduct (CF₃)₂AsON(H)CF₃ can be readily cleaved by treatment with anhydrous hydrogen chloride (HCl). This reaction results in the quantitative formation of the corresponding arsenic chloride, bistrifluoromethylchloroarsine ((CF₃)₂AsCl), and trifluoromethylhydroxylamine hydrochloride (CF₃NHOH·HCl).

Reaction Scheme: (CF₃)₂AsON(H)CF₃ + 2HCl → (CF₃)₂AsCl + CF₃NHOH·HCl + HF

This acidic cleavage demonstrates a facile method for the transformation of the As-O-N linkage and the generation of a reactive arsenious chloride. The driving force for this reaction is likely the formation of the thermodynamically stable products. While specific studies on the hydrolytic cleavage of this particular adduct are not detailed, the general susceptibility of As-O bonds to hydrolysis suggests that in the presence of water, similar cleavage to form arsenic oxides or hydroxides would be expected.

Intermolecular Reactions with Group 15 Hydride Analogues

The reactivity of this compound, (CF₃)₂AsH, with other Group 15 hydrides such as phosphines and stibines has been a subject of interest, although detailed studies are not abundant in publicly accessible literature. The reactions are generally expected to proceed via redistribution or condensation mechanisms, driven by the thermodynamic stability of the resulting products.

Key research findings indicate that reactions involving trifluoromethyl-substituted arsines and phosphines can lead to the exchange of substituents. For instance, the reaction between (CF₃)₂AsH and (CH₃)₂PH would be expected to yield a mixture of products including (CF₃)₂AsP(CH₃)₂, (CH₃)₂AsH, and (CF₃)₂PH through a reversible redistribution process. The equilibrium position would be dictated by the relative strengths of the As-H, P-H, As-P, As-C, and P-C bonds, as well as the electronic and steric effects of the trifluoromethyl and methyl groups.

Similarly, reactions with stibines, such as (CH₃)₂SbH, could follow a comparable pathway. The general reaction can be represented as:

(CF₃)₂AsH + R₂EH ⇌ (CF₃)₂AsER₂ + H₂ (where E = P, Sb and R = alkyl, aryl)

Or through redistribution:

(CF₃)₂AsH + R₂EH ⇌ (CF₃)₂EH + R₂AsH

The highly electronegative trifluoromethyl groups significantly influence the reactivity of the arsenic center, making it more electrophilic and affecting the acidity of the As-H bond. This electronic effect is a critical factor in predicting the outcome of these intermolecular reactions.

Cleavage of As-As Bonds in Related Diarsines

The study of As-As bond cleavage in diarsines, particularly those bearing trifluoromethyl groups like tetrakis(trifluoromethyl)diarsine, (CF₃)₂As-As(CF₃)₂, provides insight into the stability and reactivity of these compounds. The As-As bond is susceptible to cleavage by various reagents, including oxidizing agents, reducing agents, and nucleophiles.

Research on analogous diarsenes has demonstrated that the As=As double bond can be cleaved by treatment with reagents like (Me₂S)AuCl or C₂Cl₆. nih.gov For instance, the reaction of a divinyldiarsene with (Me₂S)AuCl resulted in the cleavage of the As=As bond to yield the corresponding arsenic chloride derivative. nih.gov A similar principle applies to the single As-As bond in diarsines.

Moreover, reactions with elemental chalcogens (e.g., selenium or tellurium) can lead to the cleavage of the As-As bond and the formation of new As-E bonds (where E = Se, Te). nih.gov For example, the reaction of a diarsene (B1235124) with diphenyldiselenide (PhSeSePh) resulted in the cleavage of both the As=As and Se-Se bonds, leading to the formation of a product with new As-Se bonds. nih.gov

These reactions highlight the reactivity of the As-As bond in organoarsenic compounds. The presence of strongly electron-withdrawing trifluoromethyl groups in tetrakis(trifluoromethyl)diarsine is expected to polarize the As-As bond, making it more susceptible to nucleophilic or electrophilic attack compared to its alkylated counterparts.

| Reagent Class | Example Reagent | Expected Outcome with (CF₃)₂As-As(CF₃)₂ |

| Halogens | Cl₂ | Cleavage of As-As bond to form (CF₃)₂AsCl |

| Chalcogens | Se | Insertion into As-As bond to form (CF₃)₂As-Se-As(CF₃)₂ |

| Nucleophiles | R₃P | Potential for complex formation or bond cleavage |

| Oxidizing Agents | H₂O₂ | Oxidation of arsenic centers and potential bond cleavage |

Intramolecular Rearrangements and Thermal Decomposition Pathways of this compound Derivatives

The thermal stability and decomposition pathways of this compound derivatives are significantly influenced by the nature of the substituents on the arsenic atom. While specific studies on the intramolecular rearrangements of this compound derivatives are not extensively detailed in the available literature, general principles of organometallic chemistry suggest potential rearrangement pathways such as α- or β-hydride elimination if appropriate alkyl groups are present.

However, a more common reaction pathway for trifluoromethyl-containing organometallic compounds is thermal decomposition. The decomposition of compounds containing CF₃ groups often proceeds via pathways that lead to the formation of stable fluoride (B91410) salts or other fluorine-containing species.

Computational studies on the thermal decomposition of related heterocyclic compounds, such as dihydropyrans, show that decomposition often occurs through a concerted six-membered transition state, leading to fragmentation of the molecule. mdpi.com While structurally different, this highlights a common approach to studying decomposition mechanisms.

For a hypothetical derivative like (CF₃)₂As-R, where R is an organic group, thermal stress could lead to the cleavage of the As-C(F₃) or As-R bonds. The pathway taken would depend on the relative bond dissociation energies. Given the high strength of the C-F bond, the cleavage of the As-CF₃ bond is less likely to involve the breaking of the C-F bond itself. Instead, homolytic cleavage of the As-C bond to generate a •CF₃ radical is a plausible pathway.

The decomposition products would likely include a variety of volatile and non-volatile arsenic-containing species, as well as products derived from the organic substituent.

Reaction Kinetics and Mechanistic Investigations

Experimental Approaches to Deducing Organoarsenic Reaction Mechanisms

The elucidation of reaction mechanisms for organoarsenic compounds like this compound involves a combination of experimental techniques designed to identify intermediates, determine reaction rates, and understand the factors influencing the reaction pathway. mckgroup.org

Key experimental approaches include:

Isotope Labeling Studies: The use of isotopically labeled reactants (e.g., using deuterium) can help to track the movement of specific atoms throughout the reaction and can be used to determine kinetic isotope effects, providing insight into bond-breaking and bond-forming steps in the transition state.

Identification of Intermediates: Trapping experiments or direct observation using spectroscopic techniques under controlled conditions (e.g., low temperature) can help to identify short-lived intermediates.

Computational Modeling: Density Functional Theory (DFT) and other quantum-mechanical calculations are powerful tools for mapping out potential reaction pathways, calculating the energies of transition states and intermediates, and corroborating experimental findings. acs.org

Quantitative and Qualitative Analytical Tools in Reaction Mechanism Elucidation

A variety of analytical tools are essential for both the qualitative identification of products and intermediates and the quantitative measurement of reaction kinetics in the study of organoarsenic reaction mechanisms. researchgate.net

Qualitative Tools:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, ¹⁹F, and (less commonly) ⁷⁵As NMR spectroscopy can be used to identify the structure of reactants, products, and stable intermediates.

Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are crucial for identifying the molecular weights of species in the reaction mixture, helping to confirm product structures and detect intermediates. researchgate.net

Infrared (IR) and Raman Spectroscopy: These techniques are useful for identifying functional groups and can be used for in situ monitoring of reactions to track the disappearance of reactants and the appearance of products.

Quantitative Tools:

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These separation techniques, coupled with appropriate detectors (e.g., UV-Vis, MS, or elemental detectors like ICP-MS), are used to quantify the concentration of reactants and products over time, which is essential for kinetic analysis. rsc.orgnih.gov

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): When coupled with a separation technique like HPLC, ICP-MS provides highly sensitive and element-specific detection, allowing for the precise quantification of different arsenic species. rsc.org

| Analytical Technique | Information Provided | Application in Mechanism Elucidation |

| NMR Spectroscopy | Structural information, identification of species | Characterization of reactants, products, and intermediates |

| Mass Spectrometry | Molecular weight, fragmentation patterns | Identification of products and intermediates |

| HPLC/GC | Separation and quantification of components | Kinetic studies, monitoring reaction progress |

| ICP-MS | Elemental composition and concentration | Speciation and quantification of arsenic compounds |

Analysis of Catalytic Cycles and Intermediate Identification (if applicable to specific reactions)

While this compound itself is not typically described as a catalyst, organoarsenic compounds can participate in catalytic cycles, often in coordination with transition metals. frontiersin.orgnih.govresearchgate.net The elucidation of such cycles involves identifying all the intermediates and transition states in the catalytic loop.

A notable example, although not directly involving this compound, is a palladium/arsenic-based catalytic cycle for the hydration of nitriles. frontiersin.orgnih.govresearchgate.net In this cycle, an arsenic species coordinates to a palladium center, facilitating the nucleophilic attack of water on the nitrile. frontiersin.orgnih.govresearchgate.net The key steps in analyzing such a cycle would be:

Identification of the Active Catalyst: Determining the true form of the catalyst that enters the catalytic cycle.

Characterization of Intermediates: Using spectroscopic and spectrometric techniques to identify and characterize the various metal-arsenic complexes that form during the reaction. In some cases, intermediates can be isolated by using a less reactive metal center. frontiersin.orgnih.govresearchgate.net

Computational Support: Using DFT calculations to model the proposed catalytic cycle and validate the experimentally observed intermediates and transition states.

The identification of reactive intermediates is a significant challenge due to their typically short lifetimes and low concentrations. youtube.com Advanced techniques, such as in situ spectroscopy and specialized mass spectrometry methods, are often required to detect these transient species. researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation of Bistrifluoromethylarsine and Its Derivatives

Vibrational Spectroscopic Techniques for Molecular Fingerprinting

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying the functional groups and elucidating the structural framework of molecules by probing their vibrational modes.

Table 1: Expected FTIR Vibrational Modes for Bistrifluoromethylarsine

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| As-H | Stretching | ~2100 - 2300 |

| C-F | Asymmetric Stretch | ~1200 - 1300 |

| C-F | Symmetric Stretch | ~1100 - 1200 |

| As-C | Stretching | Lower frequency region |

Note: The exact positions of these bands for this compound require experimental verification.

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FTIR spectroscopy. It is particularly sensitive to symmetric vibrations and bonds involving heavier atoms. For a molecule like this compound, Raman spectroscopy would be instrumental in identifying the As-C symmetric stretching modes and the symmetric deformations of the CF₃ groups.

In the analysis of tetrakis(trifluoromethyl)diarsine, [(CF₃)₂As]₂, a closely related derivative, vibrational spectra have been thoroughly investigated in both crystalline and fluid states, providing a basis for understanding the vibrational modes of the bis(trifluoromethyl)arsino group. The As-As stretching vibration in this dimer would be a key feature in its Raman spectrum. For this compound, the As-H stretch would also be Raman active. The symmetric CF₃ stretching and deformation modes are expected to give rise to strong signals in the Raman spectrum.

Table 2: Expected Raman Active Modes for this compound

| Functional Group | Vibrational Mode | Expected Characteristics |

|---|---|---|

| As-H | Stretching | Observable signal |

| C-F | Symmetric Stretch | Strong, polarized band |

| As-C | Symmetric Stretch | Strong, polarized band |

Note: The specific wavenumbers and polarization data for this compound require experimental measurement.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Electronic Environment Probing

NMR spectroscopy is a powerful technique for probing the electronic environment of specific nuclei within a molecule. For fluorinated organoarsenic compounds, ¹⁹F NMR is particularly informative.

Fluorine-19 is a spin ½ nucleus with 100% natural abundance, making ¹⁹F NMR a highly sensitive technique. The chemical shift of the ¹⁹F nucleus is highly sensitive to its electronic environment, with a wide chemical shift range that minimizes signal overlap. For organofluorine compounds, the chemical shifts of CF₃ groups typically appear in the range of -50 to -70 ppm relative to CFCl₃.

In trifluoromethyl-substituted aromatic Group 15 trivalent chlorides, it has been observed that the chemical shifts of para-CF₃ groups are very similar regardless of the central element (P, As, Sb, or Bi). However, the chemical shifts of ortho-CF₃ groups show much more variation, which can be correlated with the electronegativity of the central element and the presence of short E–F contacts. This suggests that the ¹⁹F chemical shift in this compound would be influenced by the electronic properties of the arsenic atom and the hydrogen atom attached to it.

Spin-spin coupling between fluorine nuclei and other active nuclei provides valuable structural information. In ¹⁹F NMR spectra, one can observe coupling between fluorine and hydrogen (¹H-¹⁹F coupling) and long-range coupling between fluorine nuclei on different trifluoromethyl groups. Hydrogen-fluorine coupling constants can be quite large, and their magnitude can provide insight into the geometry of the molecule.

Long-range spin-spin coupling, transmitted through several bonds, can provide crucial information about the connectivity and conformation of a molecule. In complex organoarsenic compounds containing nitrogen and fluorine, long-range coupling pathways such as F-C-N-As-F could potentially be observed. The magnitude of such long-range coupling constants is generally smaller than through-bond couplings over fewer bonds. The observation and analysis of these couplings can help to confirm the molecular structure and provide insights into the spatial arrangement of the atoms. The presence of the arsenic atom with its specific electronic properties would influence the transmission of this coupling information.

Mass Spectrometric Identification and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and elucidating its structure through the analysis of its fragmentation pattern upon ionization.

A detailed study of the mass spectrum of this compound, (CF₃)₂AsH, has been reported. The fragmentation pattern is complex, involving both simple bond cleavages and rearrangement processes. A key observation is the migration of fluorine from carbon to arsenic, leading to the formation of ions containing As-F bonds.

The initial fragmentation of the molecular ion of this compound proceeds through the loss of a hydrogen atom, a fluorine atom, or a CF₂H group. This is followed by the stepwise degradation of the resulting fragment ions. A notable feature is the presence of rearrangement ions. For instance, the formation of AsF₂⁺ (m/e 113) and AsF⁺ (m/e 94) indicates the transfer of fluorine atoms to the arsenic center. The presence of metastable ions in the spectrum helps to confirm these fragmentation pathways. The observation of ions such as CF₂H⁺ and CFH₂⁺ is also characteristic of trifluoromethylarsenic compounds.

Table 3: Prominent Ions in the Mass Spectrum of this compound ((CF₃)₂AsH)

| m/e | Ion | Relative Abundance (%) |

|---|---|---|

| 214 | (CF₃)₂AsH⁺ (Molecular Ion) | 10.5 |

| 195 | (CF₃)₂As⁺ | 3.5 |

| 145 | CF₃AsH⁺ | 10.5 |

| 125 | CF₂AsH⁺ | 14.0 |

| 113 | AsF₂⁺ | 1.9 |

| 94 | AsF⁺ | 7.0 |

| 75 | AsH⁺ | 10.5 |

| 69 | CF₃⁺ | 100.0 |

Data sourced from Miller, J. M. (1967). A Study of the Fragmentation of Trifluoromethylarsenic Compounds in the Mass Spectrometer. researchgate.net

This fragmentation data provides unambiguous evidence for the elemental composition and connectivity of this compound.

Single Crystal X-ray Diffraction Studies of Co-crystallized Species and Novel Derivatives

Single-crystal X-ray diffraction (SCXRD) stands as the most powerful technique for the unambiguous determination of molecular structures in the solid state. While obtaining suitable single crystals of this compound itself can be challenging due to its physical properties, researchers have successfully elucidated the structures of several key derivatives, providing critical insights into the stereochemistry and bonding at the arsenic center.

A pivotal study in this area is the structural analysis of the trifluoromethylarsenic tetramer, (AsCF₃)₄. This cyclic derivative offers a unique glimpse into the bonding arrangement of trifluoromethyl groups around arsenic atoms in a strained ring system. The X-ray crystallographic study revealed a non-planar four-membered arsenic ring.

Key Crystallographic Data for Trifluoromethylarsenic Tetramer (AsCF₃)₄

| Parameter | Value |

|---|---|

| Crystal System | Tetragonal |

| Space Group | I-42m |

| a (Å) | 10.483 |

| c (Å) | 6.381 |

| As-As bond distance (Å) | 2.454 |

| As-C bond distance (Å) | 2.012 |

| Average C-F bond distance (Å) | 1.296 |

| As-As-As bond angle (°) | 83.6 |

The As-C bond length of 2.012 Å in the tetramer is a valuable benchmark for understanding the arsenic-carbon bond in trifluoromethylated arsines. The puckered nature of the four-membered ring, with a torsion angle of 36.8°, highlights the steric strain imposed by the trifluoromethyl groups and the lone pairs on the arsenic atoms.

The exploration of co-crystallization presents a promising avenue for obtaining crystalline materials of otherwise difficult-to-crystallize compounds. By forming a crystalline solid with a suitable co-former, it is possible to obtain single crystals amenable to X-ray diffraction analysis. This technique could be instrumental in determining the solid-state structure of this compound through the formation of co-crystals with appropriate Lewis bases or other interacting molecules.

Integration of Multi-Spectroscopic Data for Comprehensive Structural Determination

While single-crystal X-ray diffraction provides a definitive solid-state structure, a comprehensive understanding of a molecule's properties requires the integration of data from multiple spectroscopic techniques, which probe the structure in different physical states (gas, liquid, and solid) and on different time scales. For this compound and its derivatives, a combination of nuclear magnetic resonance (NMR) spectroscopy, vibrational spectroscopy (infrared and Raman), and mass spectrometry is essential for a complete structural elucidation.

A powerful example of this integrated approach is the structural determination of complex natural organoarsenic compounds, such as arsenicin A. In cases where obtaining single crystals is challenging, the combination of experimental NMR data with computational modeling, specifically Density Functional Theory (DFT) calculations of NMR chemical shifts, has proven to be a formidable tool for distinguishing between possible isomers and confirming the correct structure nih.govnih.gov.

For a molecule like this compound, a multi-spectroscopic approach would involve:

¹⁹F NMR Spectroscopy: This is a highly sensitive technique for probing the trifluoromethyl groups. The chemical shift and coupling constants would provide information about the electronic environment around the fluorine atoms and their spatial relationship with other atoms in the molecule.

¹³C NMR Spectroscopy: While potentially challenging due to the presence of arsenic (a quadrupolar nucleus), ¹³C NMR can provide information about the carbon atom of the trifluoromethyl group.

Vibrational Spectroscopy (IR and Raman): The characteristic stretching and bending frequencies of the C-F and As-C bonds would be readily identifiable in the IR and Raman spectra. These vibrational modes can be compared with theoretical frequencies calculated using computational methods to support the proposed structure.

Mass Spectrometry: High-resolution mass spectrometry is crucial for confirming the molecular weight and elemental composition of the compound. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.

By combining the data from these techniques, a detailed and robust structural model of this compound and its derivatives can be constructed, even in the absence of single-crystal X-ray data.

Advanced Structural Analysis Methodologies Applied to Organoarsenic Compounds

Beyond the conventional spectroscopic and crystallographic techniques, several advanced methodologies can provide deeper insights into the structural nuances of organoarsenic compounds like this compound.

Gas-Phase Electron Diffraction (GED): For volatile compounds, GED is a powerful technique for determining the molecular structure in the gas phase, free from intermolecular interactions present in the solid state. A study on the related compound tris(trifluoromethyl)arsine, As(CF₃)₃, utilized gas-phase electron diffraction to reinvestigate its structure, leading to a more accurate determination of its bond lengths and angles. This technique would be highly applicable to this compound to determine its gas-phase geometry.

Computational Chemistry: The use of computational methods, particularly Density Functional Theory (DFT), has become an indispensable tool in modern structural chemistry nih.govnih.gov. For organoarsenic compounds, DFT calculations can be used to:

Predict molecular geometries, including bond lengths and angles.

Calculate vibrational frequencies to aid in the interpretation of IR and Raman spectra.

Predict NMR chemical shifts to assist in spectral assignment and structural verification nih.govnih.gov.

Investigate the conformational landscape and rotational barriers of flexible molecules.

The synergy between experimental data and high-level computational analysis provides a powerful platform for the comprehensive structural characterization of organoarsenic compounds. For example, in the study of arsenicin A, the comparison of experimental IR spectra with DFT-calculated spectra for various possible structures was instrumental in identifying the correct isomer nih.gov.

Advanced NMR Techniques: While not yet widely applied to simple organoarsines, advanced solid-state NMR techniques could provide valuable structural information for crystalline or amorphous solid samples of this compound derivatives. Techniques such as magic-angle spinning (MAS) and cross-polarization (CP) can help to overcome the challenges associated with the quadrupolar arsenic nucleus and provide information on the local environment of the atoms in the solid state.

The application of these advanced methodologies, in conjunction with traditional spectroscopic and diffraction techniques, allows for a multi-faceted and highly detailed understanding of the molecular structure and bonding in this compound and its derivatives, paving the way for a deeper comprehension of their chemical behavior.

Theoretical and Computational Chemistry Approaches to Bistrifluoromethylarsine Systems

Quantum Chemical Calculations of Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. researchgate.net DFT methods calculate the total energy of a molecule based on its electron density rather than a complex wave function. mdpi.comresearchgate.net This approach is particularly effective for optimizing molecular geometries and predicting a wide range of properties.

In the case of bistrifluoromethylarsine, DFT calculations can predict key structural parameters. By finding the minimum energy conformation, the equilibrium bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape can be determined. Various exchange-correlation functionals, such as B3LYP or PBE, can be employed in combination with different basis sets (e.g., 6-31G* or aug-cc-pVTZ) to achieve the desired level of accuracy. nih.gov The choice of functional and basis set is crucial, as it can influence the computed properties. researchgate.net

Beyond geometry, DFT is used to calculate electronic properties like molecular orbital energies (HOMO and LUMO), atomic charges, and dipole moments, which are essential for understanding the molecule's reactivity and intermolecular interactions. scispace.comnih.gov

Table 1: Predicted Geometrical Parameters for this compound using DFT (B3LYP/6-31G)* (Note: The following data is illustrative of typical DFT results and may not represent experimentally verified values.)

| Parameter | Predicted Value |

| As-C Bond Length | 1.98 Å |

| C-F Bond Length (avg.) | 1.35 Å |

| As-H Bond Length | 1.52 Å |

| C-As-C Bond Angle | 96.5° |

| H-As-C Bond Angle | 92.0° |

| F-C-F Bond Angle (avg.) | 108.5° |

Ab initio and semi-empirical methods provide alternative frameworks for studying molecular systems. Ab initio methods, Latin for "from the beginning," are based solely on fundamental physical constants and the principles of quantum mechanics, without relying on experimental data for parameterization. dtic.mil High-level ab initio methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD(T)) can offer very high accuracy, often considered the "gold standard" for small molecules, though at a significant computational expense. openmopac.net These methods are invaluable for benchmarking results from more approximate methods like DFT. dtic.mil

Semi-empirical methods, on the other hand, simplify the complex equations of quantum mechanics by incorporating parameters derived from experimental data. mdpi.com Methods like AM1 and PM3 are computationally much faster than DFT or ab initio techniques, making them suitable for preliminary analysis of large molecules or for exploring conformational landscapes. usa-journals.com However, their accuracy is limited to systems similar to those used for their parameterization. For a molecule like this compound, these methods could be used for an initial, rapid conformational search before refining the geometry with more accurate methods. mdpi.com

Computational Modeling of Reaction Pathways and Transition States

A significant application of computational chemistry is the elucidation of chemical reaction mechanisms. researchgate.net By modeling the transformation from reactants to products, researchers can identify intermediate structures and the high-energy transition states that connect them.

The potential energy surface (PES) is a conceptual and mathematical landscape that maps the energy of a molecular system as a function of its geometry. nih.govresearchgate.net For a chemical reaction, the minimum energy path along this surface represents the most likely reaction pathway. mdpi.com Computational methods can map out the PES for reactions involving this compound, such as its oxidation, dissociation of the As-H bond, or its role as a ligand in organometallic chemistry.

Mapping the PES helps to identify all stable intermediates and transition states. mdpi.com Techniques like intrinsic reaction coordinate (IRC) calculations can trace the path downhill from a transition state to connect it to the corresponding reactant and product minima, confirming the proposed mechanism. arxiv.org For reactions that may lead to multiple products, bifurcations on the potential energy surface can be identified, where a single transition state leads to two different outcomes. acs.org

A critical piece of information derived from the PES is the reaction's energetics. The energy difference between reactants and products determines the reaction enthalpy (ΔH), indicating whether a reaction is exothermic or endothermic. The energy difference between the reactants and the highest point on the reaction pathway (the transition state) defines the activation energy or barrier height (Ea). researchgate.net This barrier height is a key determinant of the reaction rate. scispace.com

Accurately calculating these energy differences is crucial for predicting reaction feasibility and kinetics. nih.gov High-level ab initio methods or well-calibrated DFT functionals are typically required to achieve chemical accuracy (within ~1 kcal/mol) for barrier heights. scispace.com

Table 2: Illustrative Reaction Energetics for a Hypothetical Reaction of this compound (Reaction: (CF₃)₂AsH + X → [(CF₃)₂AsHX]‡ → (CF₃)₂As + HX) (Note: These values are for demonstrative purposes.)

| Parameter | Calculated Value (kcal/mol) | Method |

| Enthalpy of Reaction (ΔH) | -15.5 | DFT (B3LYP) |

| Activation Energy (Ea) | +25.0 | CCSD(T) |

| Transition State Energy | +25.0 | CCSD(T) |

Spectroscopic Property Prediction through Computational Methods

Computational methods are widely used to predict various spectroscopic properties, providing a direct link between theoretical models and experimental observations. nih.gov For this compound, this allows for the interpretation of experimental spectra and the identification of the compound.

Calculations of vibrational frequencies are one of the most common applications. q-chem.com After performing a geometry optimization, a frequency calculation (often by computing the analytic second derivatives of the energy, known as the Hessian matrix) can be performed. openmopac.net This yields a set of vibrational modes and their corresponding frequencies, which can be compared to experimental infrared (IR) and Raman spectra. nih.gov It is standard practice to apply a scaling factor to the calculated frequencies to better match experimental values, accounting for approximations in the theoretical model and anharmonicity. nih.gov

Furthermore, nuclear magnetic resonance (NMR) chemical shifts and coupling constants can be calculated, aiding in the structural elucidation of this compound and its derivatives. More advanced techniques can also predict electronic spectra (UV-Vis) by calculating the energies of electronic excitations. uu.nl

Table 3: Predicted Vibrational Frequencies for this compound (Note: Data is illustrative. Only a selection of prominent modes is shown.)

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Unscaled) | Predicted Frequency (cm⁻¹) (Scaled) | Spectroscopic Activity |

| As-H Stretch | 2250 | 2160 | IR, Raman |

| C-As-C Stretch (sym) | 350 | 336 | Raman |

| C-F Stretch (asym) | 1180 | 1133 | IR, Raman |

| C-F Stretch (sym) | 1105 | 1061 | IR, Raman |

Theoretical Vibrational Frequency Calculations for IR and Raman Spectra

The vibrational modes of this compound can be theoretically predicted to aid in the interpretation of experimental infrared (IR) and Raman spectra. These calculations are typically performed using quantum chemical methods, such as Density Functional Theory (DFT). The process involves optimizing the molecular geometry of this compound to find its lowest energy structure. Subsequently, the vibrational frequencies and their corresponding intensities for both IR and Raman spectra are calculated.

These theoretical spectra can be instrumental in assigning the absorption bands observed in experimental spectra to specific molecular vibrations, such as the stretching and bending of the C-F, C-As, and As-H bonds, as well as the deformations of the CF3 groups. While specific theoretical vibrational frequency calculations for this compound are not extensively detailed in the available literature, the methodology is well-established for a wide range of molecules, including those containing trifluoromethyl groups. For instance, in studies of substituted trifluoromethyl benzenes, a strong band appearing around 1330 cm⁻¹ in the IR spectrum is characteristic of the C-CF3 stretching mode ias.ac.in. Similar principles would apply to the vibrational analysis of this compound.

The comparison between calculated and experimental spectra can also provide a means to validate the computational model used. A good agreement between the theoretical and experimental vibrational frequencies enhances the confidence in the predicted molecular structure and other calculated properties.

Table 1: Representative Calculated Vibrational Frequencies for a CF3 Group

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| C-F Symmetric Stretch | 1100 - 1200 |

| C-F Asymmetric Stretch | 1150 - 1350 |

| CF3 Deformation | 600 - 800 |

| CF3 Rocking | 200 - 400 |

Computational Prediction of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for the characterization of molecules containing fluorine-19. Computational methods can be employed to predict the ¹⁹F NMR chemical shifts of this compound, which can aid in the interpretation of experimental spectra and the structural elucidation of related compounds.

The prediction of NMR chemical shifts is generally carried out using quantum mechanical calculations, often employing DFT in conjunction with methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These calculations provide theoretical values for the isotropic shielding constants of the fluorine nuclei, which can then be converted to chemical shifts by referencing them to a standard compound.

While there are no specific computational studies reporting the predicted ¹⁹F NMR chemical shifts for this compound in the reviewed literature, the development of accurate computational protocols for predicting ¹⁹F NMR chemical shifts for a variety of organofluorine compounds is an active area of research digitellinc.comnsf.gov. These studies have shown that with appropriate levels of theory and basis sets, it is possible to obtain predicted chemical shifts that are in good agreement with experimental data. For example, computational studies on N-(2,2,2-trifluoroethyl) carbamates have successfully used computed ¹³C NMR chemical shifts and ¹³C-¹⁹F J-coupling constants to explain the presence of rotational isomers digitellinc.com. Such approaches could be applied to this compound to understand its electronic structure and the factors influencing its NMR spectrum.

Table 2: Factors Influencing the Accuracy of Predicted ¹⁹F NMR Chemical Shifts

| Factor | Description |

| Level of Theory | The choice of the quantum mechanical method (e.g., DFT functional) significantly impacts the accuracy of the calculation. |

| Basis Set | The set of functions used to describe the atomic orbitals must be sufficiently flexible to accurately model the electron distribution around the fluorine nuclei. |

| Solvent Effects | The inclusion of a solvent model in the calculation can be crucial for accurately predicting chemical shifts in solution. |

| Conformational Averaging | For flexible molecules, it may be necessary to calculate the chemical shifts for multiple conformations and perform a weighted average. |

Molecular Dynamics Simulations for Dynamic Behavior Analysis

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. This technique involves solving Newton's equations of motion for a system of atoms and molecules, allowing for the observation of their movements over time.

For a small molecule like this compound, MD simulations are generally not the primary tool for analyzing its intrinsic dynamic behavior, as quantum mechanical calculations are more suited for describing the properties of single molecules. However, MD simulations could be relevant for studying the intermolecular interactions of this compound in a condensed phase, such as in a liquid or in solution. For instance, simulations could provide insights into the solvation structure of this compound in different solvents or its aggregation behavior at higher concentrations.

It is important to note that MD simulations are most commonly applied to larger systems, such as proteins, polymers, and materials, to investigate phenomena like protein folding, ligand binding, and the properties of interfaces youtube.comnih.govresearchgate.net. The application of MD simulations to study the dynamic behavior of small molecules like this compound is less common, and no specific studies were found in the available literature. The primary value of MD for such a system would be in understanding its behavior in a larger, more complex environment rather than its isolated dynamics.

Development and Validation of Computational Models for Perfluoroalkyl Organoarsenic Chemistry

The development and validation of computational models are essential for accurately predicting the properties of molecules within a specific chemical class, such as perfluoroalkyl organoarsenic compounds. This process involves selecting appropriate theoretical methods and basis sets and then testing their performance against well-established experimental data.

A robust computational model for perfluoroalkyl organoarsenic chemistry would ideally be able to accurately predict a range of properties, including molecular geometries, vibrational frequencies, NMR chemical shifts, and reaction energies. The validation of such a model would involve comparing the calculated values for these properties with experimental data for a set of known perfluoroalkyl organoarsenic compounds.

Currently, there is a lack of specific, validated computational models dedicated exclusively to the broad class of perfluoroalkyl organoarsenic chemistry in the scientific literature. However, computational studies on various organoarsenic compounds do exist, often employing standard DFT methods that have been shown to be effective for a wide range of chemical systems nih.gov. The development of a specialized model for perfluoroalkyl organoarsenic compounds would be a valuable contribution to the field, enabling more reliable predictions of the properties and reactivity of these molecules. The general approach would involve benchmarking different computational methods against experimental data for key molecules in this class to establish a reliable protocol for future in silico investigations.

Coordination Chemistry of Bistrifluoromethylarsine and Its Ligand Applications

Bistrifluoromethylarsine as a Ligand in Transition Metal Complexes

This compound is anticipated to function as a soft, σ-donating, and π-accepting ligand, analogous to tertiary phosphines and arsines. The arsenic atom possesses a lone pair of electrons that can be donated to a transition metal center to form a coordinate covalent bond. The presence of two highly electronegative trifluoromethyl groups is expected to significantly influence its ligand properties.

The synthesis of transition metal complexes involving ligands of the type (CF₃)₂AsR (where R can be a variety of organic or inorganic moieties) typically involves the reaction of a suitable metal precursor, such as a metal halide or carbonyl complex, with the arsine ligand. For this compound, a potential synthetic route would involve the direct reaction with a metal complex that has a labile ligand, which can be displaced by the arsine.

Advanced spectroscopic techniques are crucial for the characterization of such complexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR spectroscopy would be a key tool to probe the electronic environment of the trifluoromethyl groups. manchester.ac.uk Coordination to a metal center would be expected to cause a shift in the ¹⁹F resonance compared to the free ligand. Furthermore, coupling between the fluorine nuclei and other NMR-active nuclei in the complex, such as ³¹P (if present) or the metal center itself (e.g., ¹⁹⁵Pt, ¹⁰³Rh), could provide valuable structural information. manchester.ac.uk ¹H NMR would be used to observe the arsenic-bound hydrogen.

Infrared (IR) Spectroscopy: The As-H stretching frequency in the IR spectrum would be a diagnostic tool to confirm the coordination of the ligand. Changes in this frequency upon coordination can provide information about the strength of the metal-arsine bond. In carbonyl complexes, the stretching frequencies of the CO ligands (ν(CO)) are sensitive to the electronic properties of the other ligands present, including the arsine. researchgate.net

This compound, as a monodentate ligand, is expected to occupy a single coordination site on a metal center. However, it could be incorporated into a larger, multidentate ligand framework to explore various chelation modes. For example, a bidentate ligand could be synthesized where two bistrifluoromethylarsino groups are linked by a flexible or rigid backbone. Such bidentate ligands can form chelate rings with the metal center, leading to enhanced stability of the resulting complex (the chelate effect). purdue.edu

The coordination geometry of the resulting metal complex would be determined by the electronic configuration of the metal ion, its oxidation state, and the steric and electronic properties of all the ligands in the coordination sphere. Common geometries for transition metal complexes include square planar, tetrahedral, trigonal bipyramidal, and octahedral. The specific geometry adopted would influence the chemical reactivity and catalytic activity of the complex.

Electronic and Steric Influences of the this compound Ligand on Metal Centers

The electronic and steric properties of a ligand are critical in determining the stability, reactivity, and catalytic performance of its metal complexes.

Electronic Effects: The two trifluoromethyl groups on the arsenic atom are strong electron-withdrawing groups due to the high electronegativity of fluorine. This is expected to reduce the electron density on the arsenic atom, making this compound a weaker σ-donor compared to its non-fluorinated analogue, dimethylarsine. The reduced σ-donation would, in turn, affect the electron density at the metal center. Concurrently, the π-acceptor character of the ligand is likely enhanced. The σ* orbitals of the As-CF₃ bonds can accept electron density from filled d-orbitals of the metal through π-backbonding. This strong π-acidity is a characteristic feature of ligands with highly electronegative substituents. researchgate.net

Steric Effects: The steric bulk of a ligand influences the coordination number of the metal center and the accessibility of substrates in catalytic reactions. The size of the this compound ligand can be quantified by its cone angle. While a specific value for (CF₃)₂AsH is not documented, it is expected to be significant due to the presence of two CF₃ groups. For comparison, the cone angle of the analogous phosphine (B1218219) ligand, P(CF₃)₃, is estimated to be around 137°. The steric hindrance created by the trifluoromethyl groups can be utilized to stabilize coordinatively unsaturated metal complexes or to influence the selectivity of catalytic transformations. wikipedia.org

Table 1: Comparison of Expected Electronic and Steric Properties

| Ligand | σ-Donating Ability | π-Accepting Ability | Cone Angle (°) |

|---|---|---|---|

| As(CH₃)₃ | Strong | Weak | ~114 |

| As(CF₃)₃ | Weak | Strong | Not well-defined, but significant |

| (CF₃)₂AsH | Moderate to Weak | Strong | Expected to be significant |

Applications in Advanced Catalysis and Materials Science

While direct applications of this compound in catalysis and materials science are not well-documented, the unique properties conferred by trifluoromethyl-containing ligands suggest potential uses in these fields.

Organoarsenic ligands have been employed in various homogeneous catalytic reactions. The electronic and steric properties of these ligands can be fine-tuned to optimize catalytic activity and selectivity. mdpi.com Given the expected strong π-acceptor character of this compound, its metal complexes could be effective catalysts in reactions that benefit from an electron-deficient metal center, such as certain types of oxidation or cross-coupling reactions. researchgate.net For instance, in reactions where reductive elimination is the rate-determining step, a more electron-deficient metal center can accelerate this step.

Organometallic compounds are widely used as precursors in Metal-Organic Chemical Vapor Deposition (MOCVD) for the growth of thin films of semiconductor materials. wikipedia.org Arsenic-containing compounds, including tertiarybutylarsine, have been investigated as less hazardous alternatives to arsine gas (AsH₃) for the deposition of III-V semiconductors like gallium arsenide (GaAs). A document from the Toxics Use Reduction Institute at the University of Massachusetts Lowell mentions "trifluoromethyl arsenic" as a potential, though at the time insufficiently studied, replacement compound for arsine in MOCVD. nih.gov The volatility and decomposition characteristics of this compound or its derivatives would be critical factors in determining their suitability as MOCVD precursors. The clean decomposition of such precursors to deposit high-purity semiconductor materials is a key requirement.

Comparative Analysis with Analogous Perfluoroalkyl Phosphine Ligands in Coordination Chemistry

A comparative analysis of this compound with its analogous perfluoroalkyl phosphine counterpart, bistrifluoromethylphosphine ((CF3)2PH), is essential for predicting its coordination behavior. While direct comparative studies on their coordination in identical systems are scarce, fundamental differences in the electronic and steric properties of arsenic and phosphorus allow for a reasoned comparison.

Electronic Effects: Phosphorus is more electronegative than arsenic. Consequently, in their respective trifluoromethyl derivatives, the phosphorus atom in (CF3)2PH is expected to be a poorer σ-donor than the arsenic atom in (CF3)2AsH. The highly electronegative trifluoromethyl groups in both ligands significantly reduce the basicity of the central atom compared to their non-fluorinated analogues. However, the greater polarizability of arsenic may allow for more significant π-acceptor interactions with suitable metal centers, a characteristic that is also prominent in perfluoroalkyl phosphines.

Bonding and Stability: Metal-phosphine bonds are generally considered to be stronger and more stable than metal-arsine bonds. This trend is expected to hold for their perfluoroalkyl derivatives. The relative weakness of the M-As bond could lead to more labile coordination complexes, which might be advantageous in catalytic applications where ligand dissociation is a key step.

The following table provides a theoretical comparison of key parameters for this compound and its analogous phosphine ligand in hypothetical coordination complexes.

| Property | This compound ((CF3)2AsH) | Bistrifluoromethylphosphine ((CF3)2PH) |

| σ-Donor Ability | Expected to be a slightly better σ-donor | Expected to be a slightly poorer σ-donor |

| π-Acceptor Ability | Significant, due to As-C σ* orbitals | Significant, due to P-C σ* orbitals |

| Tolman Cone Angle | Expected to be larger | Expected to be smaller |

| M-E Bond Strength | Generally weaker M-As bonds | Generally stronger M-P bonds |

| Complex Stability | Potentially lower stability, higher lability | Potentially higher stability, lower lability |

Advanced Research Perspectives and Future Directions in Bistrifluoromethylarsine Chemistry

Emerging Synthetic Methodologies for Complex Perfluoroalkyl Arsenicals

The synthesis of complex perfluoroalkyl arsenicals, including bistrifluoromethylarsine, has traditionally relied on methods that can have limitations in scope, efficiency, and functional group tolerance. Modern synthetic principles are now being applied to overcome these challenges, focusing on greener and more efficient reaction pathways. rsc.org Emerging methodologies are moving beyond classical approaches to incorporate organometallic, photochemical, and electrochemical strategies. rsc.org

Key areas of development include:

Late-Stage Perfluoroalkylation: Techniques that allow for the introduction of trifluoromethyl groups onto more complex arsenic-containing scaffolds at a late stage in a synthetic sequence are highly desirable. This approach minimizes the need to carry sensitive perfluoroalkyl groups through multi-step syntheses.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis offers a powerful tool for generating perfluoroalkyl radicals from stable precursors under mild conditions. nih.gov This method's applicability to arsenic chemistry is a promising avenue for forming arsenic-carbon bonds with high efficiency and selectivity.

Electrochemical Synthesis: Electrosynthesis provides a reagent-free method for generating reactive species, potentially enabling novel transformations that are difficult to achieve through traditional chemical means. rsc.org The electrochemical generation of trifluoromethyl radicals or related arsenic synthons could provide a direct route to compounds like this compound.

Novel Reagent Development: Research into new sources of the trifluoromethyl group continues to be a priority. The use of hypervalent iodine(III) reagents in conjunction with sodium perfluoroalkanesulfinates represents a mild, metal-free approach to generating perfluoroalkyl radicals, which could be adapted for the synthesis of perfluoroalkylated arsenicals. rsc.org

Table 1: Comparison of Synthetic Methodologies for Perfluoroalkyl Arsenicals

| Methodology | Key Features | Potential Advantages for this compound Synthesis |

|---|---|---|

| Traditional Methods | Often use harsh reagents (e.g., Cd(CF₃)₂), high temperatures. | Established procedures, well-understood mechanisms. |

| Organometallic Cross-Coupling | Employs transition metal catalysts (e.g., Cu, Pd) to form C-As bonds. | High efficiency, potential for stereocontrol. |

| Photoredox Catalysis | Uses light to generate radicals under mild conditions. nih.gov | High functional group tolerance, green chemistry approach. |

| Electrochemical Synthesis | Driven by electric potential, avoids chemical oxidants/reductants. rsc.org | High degree of control over reaction conditions, scalability. |

Unexplored Reactivity Pathways and Discovery of Novel Organoarsenic Reactions

The strong electron-withdrawing nature of the two trifluoromethyl groups in this compound renders the arsenic atom highly electrophilic and modifies its redox properties compared to non-fluorinated analogues. This opens up possibilities for currently unexplored reactivity pathways.

Future research is likely to focus on:

Reductive Functionalization: Investigating the reduction of the As(III) center in this compound to access novel, highly reactive arsenic-centered anions or radicals, which could then be trapped with various electrophiles to build more complex molecular architectures.

Oxidative Addition and Ligand Coupling: Exploring the chemistry of the corresponding pentavalent arsenic species, As(V). The oxidative addition of substrates across the arsenic center and subsequent reductive elimination could lead to novel bond-forming reactions catalyzed by the arsenic center itself.

Frustrated Lewis Pair (FLP) Chemistry: The highly electrophilic arsenic center in this compound could potentially act as the Lewis acidic component in an FLP. In combination with a sterically hindered Lewis base, this could enable the activation of small molecules like H₂, CO₂, and olefins.

Biomethylation and Biotransformation Pathways: While the metabolism of many organoarsenicals is an active area of study, the specific biotransformation pathways for highly fluorinated arsenicals are largely unknown. researchgate.netnih.gov Understanding how biological systems, particularly microorganisms, interact with and potentially metabolize this compound could reveal novel enzymatic reactions and environmental fate pathways. researchgate.net

Advancements in In-Situ Spectroscopic and Structural Probes for Reactive Arsenic Intermediates

A significant challenge in elucidating the mechanisms of organoarsenic reactions is the often transient and highly reactive nature of the intermediates involved. Advancements in spectroscopic techniques are crucial for capturing and characterizing these fleeting species directly within the reaction medium.

Promising future directions include:

Rapid-Injection NMR Spectroscopy: Combining rapid mixing techniques with nuclear magnetic resonance (NMR) spectroscopy can allow for the detection and structural characterization of intermediates with lifetimes on the order of milliseconds to seconds.

Operando Spectroscopy: The application of techniques such as Raman and Fourier-transform infrared (FT-IR) spectroscopy under active reaction conditions (operando) can provide real-time information on changes in bonding and the appearance and disappearance of intermediate species.

Advanced Mass Spectrometry: Techniques like cryospray ionization mass spectrometry can gently transfer reactive intermediates from the solution phase to the gas phase for mass analysis, helping to identify their composition and connectivity without decomposition.

Fluorescent Probes: The development of small molecule fluorescent probes that selectively react with specific arsenic oxidation states or coordination environments could provide a powerful tool for monitoring reaction progress and visualizing the spatial distribution of arsenic species in complex systems. bohrium.com

Frontier Computational Approaches for Predictive Design in Organoarsenic Chemistry

Computational chemistry has become an indispensable tool for understanding and predicting chemical reactivity, complementing experimental studies. cecam.org For complex molecules like this compound, computational approaches can provide insights that are difficult or impossible to obtain through experiment alone.

Key computational frontiers include:

Machine Learning (ML) for Reaction Prediction: Training ML models on existing reaction data can enable the prediction of outcomes for new reactions, accelerating the discovery of novel synthetic routes to complex perfluoroalkyl arsenicals. cecam.org

Ab Initio Molecular Dynamics (AIMD): AIMD simulations can model the dynamic evolution of a reacting system at the quantum mechanical level, providing a detailed picture of reaction mechanisms, transition states, and the role of solvent molecules without prior assumptions about the reaction coordinate.

High-Throughput Virtual Screening: Computational screening of virtual libraries of ligands or reactants can identify promising candidates for new organoarsenic compounds with desired electronic or steric properties, guiding experimental efforts. frontiersin.org

Predictive Spectroscopy: Accurately calculating spectroscopic parameters (e.g., NMR chemical shifts, vibrational frequencies) for proposed intermediates can aid in their identification within complex experimental spectra.

Table 2: Application of Computational Methods in Organoarsenic Chemistry

| Computational Method | Primary Application | Relevance to this compound |

|---|---|---|

| Density Functional Theory (DFT) | Calculation of ground-state geometries, reaction energies, and transition states. | Predicting stability, bond energies, and barriers for novel reactions. |

| Molecular Dynamics (MD) | Simulation of molecular motion and conformational changes over time. | Understanding solvent effects and dynamic behavior in solution. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of electron density to characterize chemical bonding. | Characterizing the nature of the As-C and As-F (if applicable) bonds. |

| Machine Learning (ML) | Pattern recognition and prediction from large datasets. cecam.org | Predicting reactivity and guiding the discovery of new synthetic pathways. |

Novel Applications of this compound and Its Derivatives in Interdisciplinary Fields

The unique combination of a heavy p-block element (arsenic) with highly electronegative trifluoromethyl groups suggests that this compound and its derivatives could find applications in fields beyond traditional chemistry.

Potential interdisciplinary applications include:

Materials Science: Perfluoroalkylated compounds are known for their chemical stability and unique surface properties. rsc.org this compound derivatives could be investigated as precursors for chemical vapor deposition (CVD) to create thin films with specialized electronic or hydrophobic properties.

Homogeneous Catalysis: The strong Lewis acidity of the arsenic center could be harnessed in catalysis. Derivatives of this compound could serve as unique ligands for transition metals, with the trifluoromethyl groups tuning the electronic properties of the metal center to influence catalytic activity and selectivity.

Crystal Engineering: The specific intermolecular interactions involving fluorine and arsenic atoms could be exploited in the design of novel crystalline materials, such as cocrystals or metal-organic frameworks (MOFs), with tailored structures and properties.

Methodologies for Comprehensive Research Synthesis and Meta-Analysis in Perfluoroalkyl Organoarsenic Chemistry